molecular formula C10H10O2 B041972 1-Phenylcyclopropanecarboxylic acid CAS No. 6120-95-2

1-Phenylcyclopropanecarboxylic acid

Cat. No. B041972
CAS RN: 6120-95-2
M. Wt: 162.18 g/mol
InChI Key: IWWCCNVRNHTGLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Phenylcyclopropanecarboxylic acid derivatives has been explored through various methodologies, including the use of sulfur ylide to convert readily available dehydroamino acid derivatives into the corresponding aminocyclopropanes. This approach provides reasonable diastereoselection and good yields, highlighting the efficiency and versatility of the synthetic routes for accessing this class of compounds (Zhou et al., 2011).

Scientific Research Applications

  • Antifungal, Antimicrobial, Antiviral, and Antitumoral Agents : Compounds containing 1-aminocyclopropane-1-carboxylic acid, which is structurally related to 1-Phenylcyclopropanecarboxylic acid, have shown potential as antifungal, antimicrobial, antiviral, and antitumoral agents. This is attributed to the presence of the cyclopropane moiety in their structure (Coleman & Hudson, 2016).

  • Applications in Organic Synthesis and Photochemistry : The study on the partial asymmetric synthesis of trans-2-phenylcyclopropanecarboxylic acid highlights its potential applications in the fields of organic synthesis and photochemistry (Nozaki, Kondo, Nakanisi, & Sisido, 1963).

  • Neuropathology Treatment : 1-Aminocyclopropanecarboxylic acid has been found effective in blocking convulsions and deaths caused by N-methyl-D-aspartate, suggesting its use in treating neuropathologies involving excessive activation of N-methyl-D-aspartate receptor coupled cation channels (Skolnick et al., 1989).

  • Enzyme Inhibitors and Enzyme Models : Diastereomerically pure 1-aminocyclopropylphosphonic acids, synthesized from derivatives of 1-aminocyclopropanecarboxylic acid, show potential as enzyme inhibitors and models for enzymes (Groth, Lehmann, Richter, & Schöllkopfh, 1993).

  • Antidepressant/Anxiolytic Agents : 1-Aminocyclopropanecarboxylates have been shown to exhibit antidepressant and anxiolytic actions in animal models, with both orally and parenterally administered compounds reducing immobility (Trullás et al., 1991).

  • Structural Studies : The structures of similar compounds like 1-phenyl-2-methylcyclopropene-3-carboxylic acid have been studied to understand carbonyl-cyclopropene interactions, which can be significant if sterically allowed (Korp, Bernal, & Fuchs, 1983).

  • Natural Occurrence in Plants : 1-(Malonylamino)cyclopropane-1-carboxylic acid, another derivative, has been identified as a major conjugate of 1-aminocyclopropane-1-carboxylic acid in wilted wheat leaves, indicating its natural occurrence in plants (Hoffman, Yang, & McKeon, 1982).

Safety And Hazards

1-Phenylcyclopropanecarboxylic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-phenylcyclopropane-1-carboxylic acid
Source PubChem
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InChI

InChI=1S/C10H10O2/c11-9(12)10(6-7-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWCCNVRNHTGLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10210118
Record name 1-Phenylcyclopropanecarboxylic acid
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Molecular Weight

162.18 g/mol
Source PubChem
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Product Name

1-Phenylcyclopropanecarboxylic acid

CAS RN

6120-95-2
Record name 1-Phenylcyclopropanecarboxylic acid
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Record name 1-Phenylcyclopropanecarboxylic acid
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Record name 1-Phenylcyclopropanecarboxylic acid
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Synthesis routes and methods

Procedure details

The phenylcyclopropanecarboxylic acid 43 used as a intermediate in preparing the thiazole containing C-aryl glucoside can be prepared by a method as shown in Scheme 8. The phenylacetonitrile β-39 is reacted with 1,2-dibromoethane in the presence of sodium hydroxide and a phase-transfer catalyst in toluene and water to provide a corresponding phenylcyclopropanecarbonitrile 42 in 71% yield. This carbonitrile 42 is treated with potassium hydroxide and sodium hydroxide in refluxed aqueous ethanol to provide cyclopropanecarboxylic acid 43 in 95% yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
63
Citations
LK Sydnes, R Mungaroo… - Acta Chemica …, 1998 - researchgate.net
… Silver lon-assisted Solvolysis of 2,2-Dibromo-1phenylcyclopropanecarboxylic Acid: Solvent-dependent Competition betvveen Decarboxylation and Ring … 2,2Dibromo-1-phenylcyclopropanecarboxylic …
Number of citations: 4 www.researchgate.net
CC Woodroofe, B Zhong, X Lu… - Journal of the Chemical …, 2000 - pubs.rsc.org
… is involved in the para-amination of 1-phenylcyclopropanecarboxylic acid (10), the reaction … Table 2 Effect of TEMPO on the para-amination of 1-phenylcyclopropanecarboxylic acid (10…
Number of citations: 15 pubs.rsc.org
EC Knowles, JB Cloke - Journal of the American Chemical …, 1932 - ACS Publications
… alkalinehydrogen peroxide to give the amide of 1 -phenylcyclopropanecarboxylic acid (III), which was … By the saponification of the amide of the 1-phenylcyclopropanecarboxylic acid with …
Number of citations: 16 pubs.acs.org
SC Bunce, JB Cloke - Journal of the American Chemical Society, 1954 - ACS Publications
… , by determination of the neutral equivalent (136), to contain 65% benzoic acid, 35% 1-phenylcyclopropanecarboxylic acid. Little … of 1-phenylcyclopropanecarboxylic acid precipitated on …
Number of citations: 30 pubs.acs.org
HA Bruson, GB Butler - Journal of the American Chemical Society, 1946 - ACS Publications
A series of basic esters derived from 1-phenylcyclopropanecarboxylic acid and 1-phenylcyclohexanecarboxylic acid has been described. Preliminary pharmacological data indicate that …
Number of citations: 11 pubs.acs.org
AW Weston - Journal of the American Chemical Society, 1946 - ACS Publications
… (0.03 mole) of 1-phenylcyclopropanecarboxylic acid chloride was added slowly. An … (0.017 mole) of 1-phenylcyclopropanecarboxylic acid chloride until a clear solution resulted. The …
Number of citations: 24 pubs.acs.org
MA Weidner-Wells, K Oda, PH Mazzocchi - Tetrahedron, 1997 - Elsevier
… The imides 5a and 6a were readily synthesized in two steps from commercially available 1phenylcyclopropanecarboxylic acid (7) and 2-phenylcyclopropanecarboxylic acid (9), …
Number of citations: 35 www.sciencedirect.com
CA Ogle, PA Riley, JJ Dorchak… - The Journal of Organic …, 1988 - ACS Publications
… In a 250-mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stirring bar, 100 mL of dry benzene, 1-phenylcyclopropanecarboxylic acid (5 g, 30.9 mmol; …
Number of citations: 8 pubs.acs.org
LK Sydnes, HH Øvrebø - Acta Chemica Scandinayica, 1997 - researchgate.net
… from 2,2-dibromo-1-phenylcyclopropanecarboxylic acid (Scheme 1) and was obtained as a 10 : 1 mixture of diastereoisomers, which could not be separated chromatographically on a …
Number of citations: 2 www.researchgate.net
DI Schuster, JD Roberts - The Journal of Organic Chemistry, 1962 - ACS Publications
… Phenylcyclopropane and 1-phenylcyclopropanecarboxylic acid were isolated from the decarbonylation of 1-phenylcyclopropanecarboxaldehyde in 55% and 9% yield, respectively. No a…
Number of citations: 39 pubs.acs.org

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